molecular formula C10H5ClN2 B1354263 2-Chloroquinoline-3-carbonitrile CAS No. 95104-21-5

2-Chloroquinoline-3-carbonitrile

Cat. No. B1354263
CAS RN: 95104-21-5
M. Wt: 188.61 g/mol
InChI Key: UGTRDMPALMEDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinoline-3-carbonitrile is a chemical compound used for scientific research . It is an isomeric chloro derivative of the bicyclic heterocycle called quinoline .


Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carbonitrile involves various methods and chemical reactions . It can be used as a precursor and building block for the synthesis of a wide range of heterocyclic systems .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-carbonitrile is represented by the formula C10H5ClN2 . Further details about its molecular structure can be found in various scientific papers .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbonitrile undergoes various types of reactions. These reactions are subdivided into groups that cover reactions of the chloro substituent at 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position . The rate-determining step is the reaction between the Vilsmeier reagent and anilide substrate .


Physical And Chemical Properties Analysis

2-Chloroquinoline-3-carbonitrile is a solid with a molecular weight of 188.61 g/mol . It has a melting point of 164-168 °C .

Scientific Research Applications

  • Synthesis of Quinoline Ring Systems

    • The 2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of quinoline ring systems . This is a key component in many pharmaceutical compounds.
  • Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems

    • These compounds are used in reactions to construct fused or binary quinoline-cord heterocyclic systems . These systems are often found in bioactive compounds.
  • Biological Evaluation

    • The biological evaluation of these compounds has been illustrated . They have shown considerable biological and pharmacological activities as antimicrobial , anti-inflammatory , antimalarial , and antivirus activities .
  • Synthetic Applications

    • The synthetic applications of these compounds have been illustrated . They are used as precursors and building blocks for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .
  • Synthesis of Quinoline Ring Systems

    • The 2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of quinoline ring systems . This is a key component in many pharmaceutical compounds.
  • Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems

    • These compounds are used in reactions to construct fused or binary quinoline-cord heterocyclic systems . These systems are often found in bioactive compounds.
  • Biological Evaluation

    • The biological evaluation of these compounds has been illustrated . They have shown considerable biological and pharmacological activities as antimicrobial , anti-inflammatory , antimalarial , and antivirus activities .
  • Synthetic Applications

    • The synthetic applications of these compounds have been illustrated . They are used as precursors and building blocks for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .

Safety And Hazards

2-Chloroquinoline-3-carbonitrile is classified as Acute toxicity, Oral (Category 3), H301, and Serious eye damage (Category 1), H318 . It is toxic if swallowed and causes serious eye damage . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

2-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTRDMPALMEDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468653
Record name 2-Chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-3-carbonitrile

CAS RN

95104-21-5
Record name 2-Chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 50 g of 3-cyano-2(1H)-quinolinone and 250 ml of phosphoryl chloride was heated at reflux for 18 hours. Volatile material was evaporated from the mixture under reduced pressure and the resulting residue was carefully added to water. The solid which formed was separated by filtration, washed with water and dried to give crude product. This was dissolved in methylene chloride and the resulting solution was treated with silica gel and filtered to give a pale yellow solution. Hexane was added to the solution which was then placed on a steam bath until crystallization occurred. The solid was then separated by filtration to give 2-chloro-3-cyanoquinoline. This compound melts at about 163°-164° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture was prepared from 10 g of 2-chloro-3-quinolinecarboxaldehyde, 5.2 g of hydroxylamine hydrochloride and 100 ml of phosphoryl chloride and heated with a heat lamp. The mixture was heterogeneous until the temperature reached 90° C. and there was no noticeable exotherm or gas evolution. After heating at reflux for 30 minutes, the mixture was cooled for 16 hours. It was then quenched in 700 ml of water. The tan solid which formed was separated by filtration and dried to give 7 g of crude 2-chloro-3-cyanoquinoline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroquinoline-3-carbonitrile
Reactant of Route 2
2-Chloroquinoline-3-carbonitrile
Reactant of Route 3
2-Chloroquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloroquinoline-3-carbonitrile
Reactant of Route 5
2-Chloroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloroquinoline-3-carbonitrile

Citations

For This Compound
75
Citations
Z Tanbakouchian, MA Zolfigol, B Notash… - Applied …, 2019 - Wiley Online Library
… Thus, we report the treatment of 2-chloroquinoline-3-carbonitrile (1a) and cyclohexyl isocyanide (2a) in the presence of 10 mol% of palladium acetate, with 2 equiv. of Cs 2 CO 3 , in 1,4-…
Number of citations: 8 onlinelibrary.wiley.com
S Upadhyay - Bulletin of Pure & Applied Sciences-Chemistry, 2017 - indianjournals.com
… ) Methanol (1ml) / b) aqueous ammonia (3ml)/ c) Iodine (3eq.) under similar reaction condition but in absence of nanoparticle catalyst it is converted into 2-Chloroquinoline-3carbonitrile (…
Number of citations: 2 www.indianjournals.com
RM Singh, R Kumar, N Sharma, M Asthana - Tetrahedron, 2013 - Elsevier
… Sonogashira coupling and intramolecular cyclization of 2-chloroquinoline-3-carbonitrile … (B5042.0). 2-chloroquinoline-3-carbonitrile 1(a–g) was synthesized by our previously reported …
Number of citations: 30 www.sciencedirect.com
BF Abdel-Wahab, RE Khidre - Journal of Chemistry, 2013 - hindawi.com
… On the other hand 4-(1H-tetrazol-5-yl)tetrazolo[1,5a]quinoline 86 was synthesized by the same author from treating 2-chloroquinoline-3-carbonitrile 82 with sodium azide and …
Number of citations: 25 www.hindawi.com
MM Ismail, SES Barakat, AH Bayomi, HM Sakr… - kau.edu.sa
… Vilsmeier formulation of acetanilide I followed by treatment with hydroxyl amine produced 2-chloroquinoline-3-carbonitrile II that was condenced with thiourea yielded 2-…
Number of citations: 0 www.kau.edu.sa
RA Mekheimer, T Kappe - Heterocyclic Communications, 1998 - degruyter.com
… 4-Azido-2-chloroquinoline-3-carbonitrile (10):To a solution of 1 (2.2 mmol) in DMF (30 ml), sodium azide (2.2 mmol) was added. After stirring for 17 hours at room temperature, water …
Number of citations: 16 www.degruyter.com
RA Mekheimer - Journal of the Chemical Society, Perkin Transactions …, 1999 - pubs.rsc.org
… 4-alkylamino-2-chloroquinoline-3-carbonitrile 2a–f, where the nucleophilic substitution first takes place at position 4. This was confirmed chemically by acid hydrolysis of 2a–f with a …
Number of citations: 36 pubs.rsc.org
MM Ismail, SES Barakat, AH Bayomi, HM Sakr… - kau.edu.sa
… As an extension of our effort towards the development of convenient synthetic approaches for the synthesis of 2-chloroquinoline-3-carbonitrile (II) which is a good starting material for the …
Number of citations: 2 www.kau.edu.sa
KS Kumar, SK Kumar, BY Sreenivas, DR Gorja… - Bioorganic & medicinal …, 2012 - Elsevier
… Mechanistically, the reaction proceeds through the complexation of AlCl 3 with the ring nitrogen of 2-chloroquinoline-3-carbonitrile followed by nucleophilic attack through C-3 of an …
Number of citations: 30 www.sciencedirect.com
KM El-Gamal - Organic Chem Curr Res, 2016 - researchgate.net
2-Aminoquinoline-3-carbonitrile 2 was reacted with ethylcyanoacetate to give 3. The latter was used to synthesize different heterocyclic derivatives comprising pyridine, coumarin, …
Number of citations: 3 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.